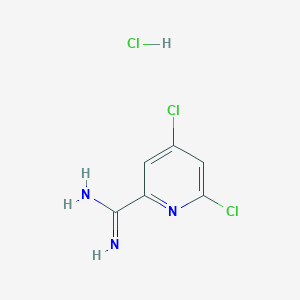

4,6-Dichloropicolinimidamide hydrochloride

CAS No.: 1179361-77-3

Cat. No.: VC15957916

Molecular Formula: C6H6Cl3N3

Molecular Weight: 226.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179361-77-3 |

|---|---|

| Molecular Formula | C6H6Cl3N3 |

| Molecular Weight | 226.5 g/mol |

| IUPAC Name | 4,6-dichloropyridine-2-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C6H5Cl2N3.ClH/c7-3-1-4(6(9)10)11-5(8)2-3;/h1-2H,(H3,9,10);1H |

| Standard InChI Key | LONVLUJCZAZDPV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1C(=N)N)Cl)Cl.Cl |

Introduction

4,6-Dichloropicolinimidamide hydrochloride is a chemical compound belonging to the class of heterocyclic compounds, specifically imidamides derived from pyridine. It features chlorine substituents at the 4 and 6 positions of the picoline ring, which significantly influence its chemical behavior and potential applications. The compound is characterized by its reactivity with strong bases and nucleophiles, as well as its potential for hydrolysis in aqueous solutions .

Synthesis and Preparation

The synthesis of 4,6-dichloropicolinimidamide hydrochloride typically involves several key steps, including chlorination reactions. The process requires careful temperature control and monitoring of reactant concentrations to avoid side reactions. Solvents like dichloroethane are often used during chlorination to manage the reaction environment effectively.

Applications and Research Findings

4,6-Dichloropicolinimidamide hydrochloride has several potential applications in scientific research, particularly in synthetic chemistry. Its unique chemical properties make it suitable for further functionalization. While specific biological activities or therapeutic applications have not been extensively documented, its reactivity profile suggests potential uses in various chemical transformations.

Potential Applications

Comparison with Similar Compounds

Similar compounds, such as 3,5,6-trichloropicolinimidamide hydrochloride, exhibit different chlorination patterns and biological activities. For instance, 3,5,6-trichloropicolinimidamide hydrochloride is being studied for its enzyme inhibition and potential therapeutic applications, including antimicrobial and anticancer properties.

Comparison Table

| Compound | Chlorination Pattern | Molecular Weight | Potential Applications |

|---|---|---|---|

| 4,6-Dichloropicolinimidamide hydrochloride | 4,6-Dichloro | 226.49 g/mol | Synthetic chemistry |

| 3,5,6-Trichloropicolinimidamide hydrochloride | 3,5,6-Trichloro | 260.9 g/mol | Enzyme inhibition, antimicrobial, anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume